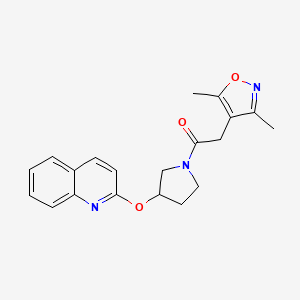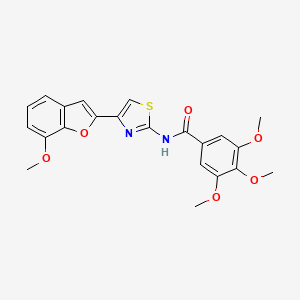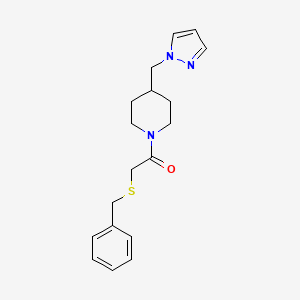![molecular formula C10H15Cl2N3 B2545772 2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride CAS No. 2460755-80-8](/img/structure/B2545772.png)
2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPE is a heterocyclic amine that belongs to the pyrrolopyridine family of compounds.
Scientific Research Applications
DNA Interaction and Cytotoxicity
Research has shown that Cu(II) complexes with tridentate ligands, including those structurally related to the compound of interest, exhibit significant DNA binding propensities and demonstrate cytotoxicity against various cancer cell lines. These complexes can induce minor structural changes in DNA, suggesting potential applications in antitumor therapies and as tools for studying DNA interactions (Kumar et al., 2012).
Molecular Architecture and Optical Response
Research into dibranched, heterocyclic "push-pull" chromophores, which share a conceptual framework with the compound , highlights the importance of molecular architecture in determining thin-film microstructure and nonlinear optical response. This research suggests that compounds with similar structural features could be utilized in electrooptic film fabrication, influencing the development of materials with specific optical and electrooptic properties (Facchetti et al., 2006).
Catalytic Activity and Polymerization
The study of palladium(II) complexes with (imino)pyridine ligands, which resemble the core structure of the compound , has unveiled their potential as catalysts for ethylene dimerization. This research indicates the possibility of utilizing similar compounds in catalysis, particularly for polymerization processes that are crucial in material science and industrial chemistry (Nyamato et al., 2015).
Coordination Chemistry and Luminescence
The coordination chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands, which share structural similarities with the compound of interest, has been explored for its potential in creating luminescent lanthanide compounds. Such compounds could have applications in biological sensing, indicating that structurally related compounds might also be useful in developing new materials for sensing and imaging applications (Halcrow, 2005).
properties
IUPAC Name |
2-(2-methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-6-9-7-12-4-2-10(9)13(8)5-3-11;;/h2,4,6-7H,3,5,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUPVCKYVXBDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2545689.png)

![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2545695.png)
![4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2545696.png)
![(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2545697.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)

![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)



![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)